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Compound of Interest

Compound Name: AZD1080

Cat. No.: B1665930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

AZD1080, a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has

demonstrated promising therapeutic potential in preclinical studies, particularly in the context of

neurodegenerative diseases such as Alzheimer's disease. This guide provides a

comprehensive comparison of the in vitro and in vivo efficacy of AZD1080, supported by

experimental data and detailed methodologies to aid in the evaluation of its therapeutic

prospects.

In Vitro Efficacy: Potent and Selective Inhibition of
GSK-3
AZD1080 has been shown to be a highly potent inhibitor of both GSK-3 isoforms, GSK-3α and

GSK-3β. In vitro enzymatic assays have demonstrated its ability to inhibit these kinases at

nanomolar concentrations. Furthermore, cellular assays have confirmed its capacity to block

the phosphorylation of tau, a key protein implicated in the pathology of Alzheimer's disease.

Parameter Value Assay Type

Ki (GSK-3α) 6.9 nM Enzymatic Assay

Ki (GSK-3β) 31 nM Enzymatic Assay

IC50 (Tau Phosphorylation) 324 nM Cellular Assay
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In Vivo Efficacy: From Rodent Models to Human
Trials
The promising in vitro profile of AZD1080 has been further substantiated by its efficacy in

various in vivo models. Studies in rodents have shown that AZD1080 can effectively cross the

blood-brain barrier, engage its target in the central nervous system, and elicit functional

improvements in models of cognitive impairment. Early clinical data in humans have also

provided evidence of target engagement.

Preclinical Animal Studies
In rodent models, AZD1080 has demonstrated the ability to reverse cognitive deficits and

rescue synaptic plasticity. Notably, sub-chronic administration was found to be more effective

than acute dosing, suggesting that longer-term treatment may be necessary to achieve

sustained therapeutic benefits.[1][2]

Animal Model Effect of AZD1080 Key Findings

Rat
Inhibition of tau
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Sub-chronic, but not acute,

administration was effective in

restoring cognitive function.[1]

[2]

Mouse (Hippocampal slices)
Rescue of long-term

potentiation (LTP) deficits

Indicates a positive effect on

synaptic plasticity.[1]

Phase I Clinical Trial
A Phase I clinical trial in healthy volunteers provided evidence of peripheral target engagement

of AZD1080 in humans. Multiple ascending dose studies showed a prolonged suppression of

glycogen synthase activity in blood mononuclear cells, a downstream marker of GSK-3

inhibition.
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Study Population Endpoint Result

Healthy Volunteers
Glycogen Synthase Activity in

Blood Mononuclear Cells

Prolonged suppression

observed, indicating target

engagement.

Experimental Protocols
In Vitro GSK-3 Inhibition Assay (Scintillation Proximity
Assay)
The in vitro inhibitory activity of AZD1080 on GSK-3α and GSK-3β was determined using a

scintillation proximity assay. The assay measures the incorporation of radiolabeled phosphate

from [γ-33P]ATP into a specific peptide substrate by the GSK-3 enzyme.

Materials:

Recombinant human GSK-3α and GSK-3β

GSK-3 specific peptide substrate

[γ-33P]ATP

Scintillation proximity assay beads

Assay buffer (e.g., MOPS, EDTA, β-mercaptoethanol)

AZD1080 (or other test compounds)

Procedure:

Prepare serial dilutions of AZD1080.

In a microplate, combine the GSK-3 enzyme, peptide substrate, and AZD1080 at various

concentrations.

Initiate the kinase reaction by adding [γ-33P]ATP.
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Incubate the reaction mixture to allow for substrate phosphorylation.

Stop the reaction and add scintillation proximity assay beads, which bind to the

phosphorylated substrate.

Measure the radioactivity using a scintillation counter. The signal is proportional to the

amount of phosphorylated substrate.

Calculate the Ki values by fitting the data to a dose-response curve.

In Vivo MK-801-Induced Cognitive Deficit Model in Mice
This model is used to assess the potential of compounds to reverse cognitive impairments

induced by the NMDA receptor antagonist, MK-801.

Animals:

Male C57BL/6 mice.

Drug Administration:

MK-801: Administered to induce cognitive deficits.

AZD1080: Administered sub-chronically (e.g., daily for a set number of days) or acutely (a

single dose) to test for efficacy. Administration is typically oral.

Behavioral Testing (e.g., Contextual Fear Conditioning):

Training Phase: Mice are placed in a novel context (conditioning chamber) and receive a

mild footshock.

Test Phase: At a later time point (e.g., 24 hours), mice are returned to the same context, and

their freezing behavior (a measure of fear memory) is recorded.

MK-801 is typically administered before the training phase to impair memory formation.

AZD1080 is administered according to the study design (e.g., before MK-801 or during the

consolidation phase).
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The percentage of time spent freezing is quantified and compared between different

treatment groups.

Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a cellular model of synaptic plasticity that is widely studied as a potential mechanism

underlying learning and memory.

Procedure:

Prepare acute hippocampal slices from rats or mice.

Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

Position a stimulating electrode to activate presynaptic fibers and a recording electrode to

measure the postsynaptic response in the CA1 region of the hippocampus.

Establish a stable baseline of synaptic transmission.

Induce LTP by applying a high-frequency stimulation protocol to the presynaptic fibers.

Record the postsynaptic responses for an extended period after the stimulation to measure

the potentiation of synaptic strength.

To test the effect of AZD1080, the compound is added to the aCSF before and/or during the

LTP induction.

Signaling Pathway and Experimental Workflow
The primary mechanism of action of AZD1080 is the inhibition of GSK-3. This kinase is a key

regulator in multiple signaling pathways, including those involved in tau phosphorylation and

synaptic plasticity.
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Caption: AZD1080 inhibits GSK-3β, impacting downstream pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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